Tyrosinase-related Protein 2 (TRP-2) (181-188)

MHC restriction H2-Kb binding murine melanoma

This 8-mer synthetic peptide (VYDFFVWL, CAS 187671-49-4) is the definitive, non-negotiable H2-Kb-restricted immunodominant epitope of murine TRP-2. Unlike the 9-mer HLA-A*0201 analogue or full-length protein requiring processing, this sequence enables direct MHC class I loading and precise CTL activation control. Validated for anti-B16 T-cell clone characterization, DNA vaccine fusion constructs, and DC-based therapeutic vaccination studies, it is the essential baseline reagent for tolerance and epitope-mapping research. Procure with confidence for reproducible, publication-grade results.

Molecular Formula C58H73N9O12
Molecular Weight 1088.3 g/mol
Cat. No. B10855214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrosinase-related Protein 2 (TRP-2) (181-188)
Molecular FormulaC58H73N9O12
Molecular Weight1088.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)N
InChIInChI=1S/C58H73N9O12/c1-32(2)25-47(58(78)79)66-53(73)45(29-38-31-60-41-20-14-13-19-40(38)41)65-57(77)50(34(5)6)67-55(75)44(27-36-17-11-8-12-18-36)62-51(71)42(26-35-15-9-7-10-16-35)61-54(74)46(30-48(69)70)63-52(72)43(64-56(76)49(59)33(3)4)28-37-21-23-39(68)24-22-37/h7-24,31-34,42-47,49-50,60,68H,25-30,59H2,1-6H3,(H,61,74)(H,62,71)(H,63,72)(H,64,76)(H,65,77)(H,66,73)(H,67,75)(H,69,70)(H,78,79)/t42-,43-,44-,45-,46-,47-,49-,50-/m0/s1
InChIKeyHRXKEXXZGCWJFY-IAWGGNPOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrosinase-related Protein 2 (TRP-2) (181-188) Procurement Guide: Validated Murine H2-Kb-Restricted Epitope for B16 Melanoma Immunotherapy Research


Tyrosinase-related Protein 2 (TRP-2) (181-188) (CAS: 187671-49-4; sequence: VYDFFVWL; molecular weight: 1088.25 Da) is an 8-mer synthetic peptide corresponding to residues 180-188 of the murine TRP-2 differentiation antigen [1]. This peptide conforms to the MHC class I H2-Kb binding motif and was identified as the immunodominant cytotoxic T lymphocyte (CTL) epitope recognized by anti-B16 melanoma T cells [2]. The peptide is supplied as a lyophilized powder with purity specifications typically ≥95% to ≥99% by HPLC analysis .

TRP-2 (181-188) Substitution Risks: Why TRP-2 (180-188) and Full-Length TRP-2 Are Not Interchangeable Reagents


The interchangeable use of TRP-2 (181-188), TRP-2 (180-188), or full-length TRP-2 protein in experimental systems leads to fundamentally different immunological outcomes. TRP-2 (181-188) (8-mer) and TRP-2 (180-188) (9-mer) are distinct molecular entities with different MHC allele restriction profiles—the former binds exclusively to murine H2-Kb, while the latter serves as an HLA-A*0201-restricted epitope in human systems [1]. Full-length TRP-2 requires cellular processing and presentation, whereas the synthetic 8-mer peptide bypasses this requirement for direct MHC class I loading, enabling precise control of antigen dose-response in CTL activation assays [2]. Site-directed mutagenesis studies confirm that alteration of this specific 181-188 sequence eliminates CTL recognition entirely, demonstrating that the precise 8-mer sequence is non-negotiable for eliciting the cognate T cell response [3].

TRP-2 (181-188) Comparative Performance Data: Quantitative Evidence for Scientific Selection Decisions


MHC Restriction Specificity: TRP-2 (181-188) vs. TRP-2 (180-188) Allele Binding Comparison

TRP-2 (181-188) demonstrates exclusive binding to the murine MHC class I molecule H2-Kb, whereas the overlapping 9-mer peptide TRP-2 (180-188) (SVYDFFVWL) serves as the HLA-A*0201-restricted epitope recognized by human CTLs [1]. This allelic specificity is absolute: TRP-2 (181-188) cannot substitute for TRP-2 (180-188) in human HLA-A2 systems, nor can the 9-mer serve as the cognate epitope for H2-Kb-restricted murine T cell recognition [2].

MHC restriction H2-Kb binding murine melanoma CTL epitope allele specificity

Optimized Peptide Ligands: TRP-2 Wild-Type (181-188) Binding Affinity Compared with Engineered TRP-2(180-188) Analogs

In comparative studies, optimized peptide ligands (OPLs) derived from the TRP-2(180-188) sequence demonstrate increased affinities for HLA-A*0201 compared with wild-type TRP-2 peptide [1]. The TRP-2 2M analog exhibited stronger binding affinity and a lower dissociation rate from HLA-A*0201 than the wild-type epitope [2]. Importantly, the native TRP-2 (181-188) wild-type sequence remains the essential baseline comparator and the only reagent that accurately models endogenous unmodified T cell responses.

HLA-A*0201 affinity optimized peptide ligand binding stability dissociation rate CTL activation

DNA Vaccine Efficacy: TRP-2 (181-188) Fusion Construct vs. Non-Fusion Control in Murine Melanoma Model

In a direct comparative study, mice immunized with pGFP-TRP-2 (a chimeric DNA construct linking GFP to TRP-2(181-188)) exhibited profound tumor growth suppression, whereas mice vaccinated with pTRP-2 (non-fusion control) showed rapid tumor growth and died within 40 days after tumor challenge [1]. The fusion construct yielded 100% survival benefit compared with 0% survival in the non-fusion group. Splenocytes from pGFP-TRP-2-immunized mice showed high CTL activity specific for TRP-2(181-188) [2].

DNA vaccine ubiquitin-fusion degradation CTL induction antitumor immunity B16 melanoma

Dendritic Cell Vaccination Efficacy: TRP-2 (181-188) vs. Alternative Antigen Vaccination Strategies

In a comparative study of three vaccination strategies (naked DNA, peptide-pulsed dendritic cells, and peptide-toxin mixture) using TRP-2 as antigen, all three vaccines elicited B16-specific CTL; however, only dendritic cells pulsed with the immunodominant T cell epitope TRP-2(181-188) provided protection against B16 melanoma [1]. The therapeutic vaccination regimen with TRP-2-pulsed DCs, initiated 24 hours after injection of a lethal number of B16 cells, achieved a 60% therapeutic effect (survival/cure rate) in challenged animals [2].

dendritic cell vaccination therapeutic efficacy B16 melanoma immunodominant epitope cancer immunotherapy

Post-Translational Modification: Isoaspartyl TRP-2 (181-188) vs. Native TRP-2 (181-188) Immunogenicity Comparison

Immunization with isoaspartyl-modified TRP-2 (181-188) converts an immunologically ignored self-antigen into an immunogenic epitope capable of inducing CTL responses that cross-recognize the native unmodified peptide [1]. Tetramer analysis demonstrated that CD8+ T cells from iso-Asp TRP-2 peptide-immunized mice recognized both the isoaspartyl TRP-2 peptide and the native TRP-2 peptide, and these CTLs effectively lysed TRP-2 peptide-pulsed targets both in vitro and in vivo [2]. The native TRP-2 (181-188) without this modification is immunologically ignored due to peripheral tolerance mechanisms.

isoaspartyl modification post-translational modification immune tolerance self-antigen CTL cross-reactivity

TRP-2 (181-188) Validated Research Applications: Evidence-Supported Use Cases for Scientific Procurement


Murine B16 Melanoma CTL Epitope Identification and TCR Specificity Studies

TRP-2 (181-188) serves as the validated immunodominant H2-Kb-restricted epitope for characterizing anti-B16 CTL clones and establishing TCR specificity. Site-directed mutagenesis studies confirm that alteration of this specific sequence eliminates CTL recognition entirely, making this peptide the definitive reagent for T cell epitope mapping in the B16 murine melanoma model [1]. The AB1 CTL line established from IL-12-cured C57BL/6 mice specifically recognizes TRP-2(181-188) in an H-2Kb-restricted manner and exhibits in vivo antitumor activity against established pulmonary metastases [2].

Ubiquitin-Fusion DNA Vaccine Development for Self-Antigen Tolerance Breaking

Investigators developing DNA vaccines targeting the TRP-2 self-antigen should procure TRP-2 (181-188) for fusion construct design. The pGFP-TRP-2 chimeric construct, which links GFP to the TRP-2(181-188) minigene, achieved complete tumor suppression and 100% survival at 40 days post-challenge, whereas non-fusion pTRP-2 controls failed entirely (0% survival) [3]. The ubiquitin-fusion degradation pathway is essential for efficient MHC class I presentation and CD8+ T cell induction specific for this epitope [4].

Dendritic Cell-Based Therapeutic Vaccination in Preclinical Melanoma Models

For dendritic cell vaccination studies, TRP-2 (181-188) is the only TRP-2-derived formulation validated to confer therapeutic protection. DCs pulsed with TRP-2(181-188) achieved 60% therapeutic efficacy when administered 24 hours after lethal B16 challenge, whereas alternative TRP-2 vaccination strategies (naked DNA, peptide-toxin mixture) failed to provide protection despite eliciting CTL responses [5]. This application is specifically relevant for investigators evaluating DC-based immunotherapies or comparing vaccination platforms in the B16 model.

Post-Translational Modification Studies: Isoaspartyl-Mediated Immune Tolerance Breaking

Researchers investigating how post-translational protein modifications bypass immune tolerance should utilize native TRP-2 (181-188) as the baseline self-antigen comparator. The isoaspartyl-modified form of TRP-2 (181-188) converts an otherwise immunologically ignored self-peptide into an immunogenic epitope capable of inducing CTLs that cross-react with the native sequence [6]. The native unmodified peptide serves as the essential negative control in such studies, establishing the baseline of peripheral tolerance that the modified form overcomes.

Technical Documentation Hub

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